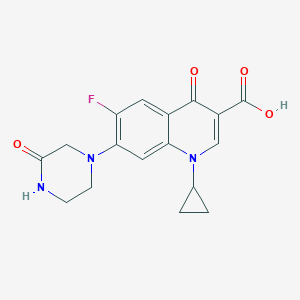
Oxociprofloxacin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxociprofloxacin and similar compounds typically involves complex chemical processes aimed at introducing fluorine atoms or modifying the quinolone core to enhance antibacterial activity. For instance, the synthetic pathways might include the use of micellar liquid chromatography for the extraction and purification of fluoroquinolones from various samples, indicating the complexity and the precise conditions required for their synthesis (David Terrado-Campos et al., 2017)[https://consensus.app/papers/determination-acid-danofloxacin-ciprofloxacin-terradocampos/a5d47d70f5825600ad4b0cf2de79496e/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of oxociprofloxacin, like that of norfloxacin and other fluoroquinolones, includes a fluorinated quinolone core, which is critical for its antibacterial activity. The structural analysis often involves X-ray crystallography or other advanced techniques to elucidate the supramolecular structures and physicochemical properties of these compounds (Y. Xu et al., 2014)[https://consensus.app/papers/structures-properties-norfloxacin-salts-xu/6b52ed8a4a205c2dbaca3f3a9b9e0c36/?utm_source=chatgpt].
Chemical Reactions and Properties
Chemical reactions involving oxociprofloxacin and its derivatives can include interactions with various reagents and conditions leading to degradation or transformation. Studies on the oxidative degradation of fluoroquinolones, for example, provide insights into the stability and reactivity of these compounds under different environmental or physiological conditions (M. S. Yahya et al., 2014)[https://consensus.app/papers/degradation-study-agent-ciprofloxacin-electrofenton-yahya/c280f2a5a5b75bb5bf87721726df509f/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of oxociprofloxacin, such as solubility, dissociation behavior, and partition coefficients, are critical for its pharmacokinetic profile and efficacy as an antibiotic. Studies often focus on these aspects to optimize drug formulation and delivery (Mònica Lizondo et al., 1997)[https://consensus.app/papers/properties-enrofloxacin-lizondo/85f04e63258558e6beca0e26219e117b/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties, including reactivity with biological macromolecules, potential for generating reactive oxygen species, and interaction with metal ions, are essential for understanding the mechanism of action and potential side effects of oxociprofloxacin. Investigations into these areas can reveal the compound's pharmacodynamics and its interaction within biological systems (S. Sortino et al., 1999)[https://consensus.app/papers/properties-rufloxacin-neutral-aqueous-solution-sortino/d5674fe84ca250fc877206a046d0b3f4/?utm_source=chatgpt].
Wissenschaftliche Forschungsanwendungen
1. Environmental Science and Pollution Research
- Application : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin (OFL) and ciprofloxacin (CIP) using a green functionalized carbon nanotube (MWCNT-OH/COOH-E) as adsorbent and catalyst material .
- Methods : The stability and catalytic activity of the solid material were proved by FT-IR and TG/DTG, which also helped to elucidate the reaction mechanisms . Different advanced oxidation processes (AOPs) were used .
- Results : The adsorption kinetic data of both antibiotics were well described by the pseudo-first-order (PFO) model . Ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .
2. Pharmacokinetics in Critically Ill Patients
- Application : The objective of this prospective study was to examine the exposure to the main active metabolites of ciprofloxacin in critically ill patients and to examine the factors (demographic, laboratory and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin .
- Methods : A total of 29 patients were treated with intravenous infusion of ciprofloxacin and enrolled on this trial . Blood samples for pharmacokinetic analysis were taken at 1, 4, and 11.5 h following the completion of the infusion .
- Results : The desethylene ciprofloxacin metabolic ratio was positively associated with height (r 2 = 0.2277, p = 0.0089) and CL CR (r 2 = 0.2023, p = 0.0144) and negatively associated with age (r 2 = 0.2227, p = 0.0112) .
3. Pharmacokinetics and Residues in Broiler Chickens
- Application : The study focuses on the pharmacokinetics and residues of ciprofloxacin and its metabolites in broiler chickens .
- Methods : The study involved the administration of ciprofloxacin to broiler chickens and the subsequent analysis of blood samples .
- Results : The mean oral bioavailability of ciprofloxacin was found to be 69.12 (6.95) per cent . Ciprofloxacin was mainly converted to oxociprofloxacin and desethyleneciprofloxacin .
4. Factors Affecting the Metabolic Conversion of Ciprofloxacin
- Application : This study examines the factors (demographic, laboratory and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin .
- Methods : A total of 29 patients were treated with intravenous infusion of ciprofloxacin and enrolled on this trial . Blood samples for pharmacokinetic analysis were taken at 1, 4, and 11.5 h following the completion of the infusion .
- Results : The desethylene ciprofloxacin metabolic ratio was positively associated with height (r 2 = 0.2277, p = 0.0089) and CL CR (r 2 = 0.2023, p = 0.0144) and negatively associated with age (r 2 = 0.2227, p = 0.0112) .
5. Resistance Mechanisms of Bacteria Against Ciprofloxacin
- Application : This review focuses on the resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing its efficacy .
- Methods : The review mainly concentrated on the various properties of ciprofloxacin, its clinical applications for the treatment of different microbial infections, and bacterial resistance mechanisms to this antibiotic .
- Results : Despite the outstanding qualities of this antibiotic, Salmonella typhi, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa have all shown an increase in ciprofloxacin resistance over time .
6. Advancements in Synthetic Strategies
- Application : Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability .
- Methods : The study involves the synthesis of ciprofloxacin derivatives .
- Results : The synthesized ciprofloxacin derivatives have been documented to have a broad range of other pharmacological activities, such as anticancer, antiviral, antimalarial activities, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZZOHRULFPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145706 | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxociprofloxacin | |
CAS RN |
103237-52-1 | |
| Record name | Oxociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

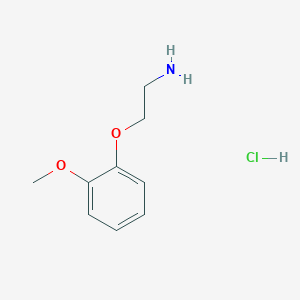
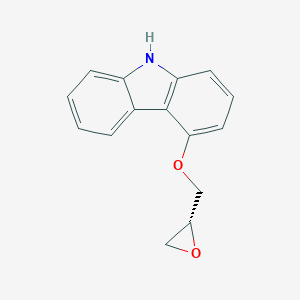
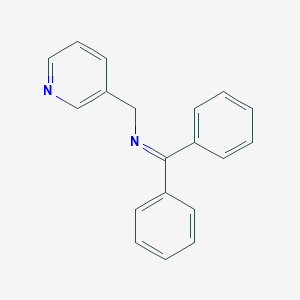
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
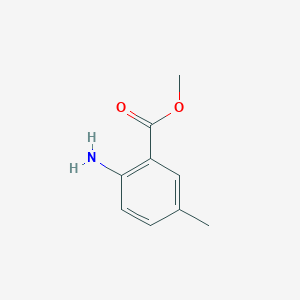
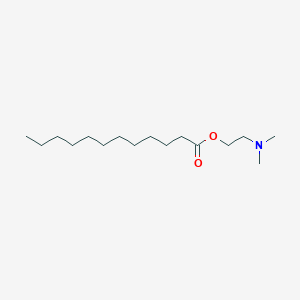
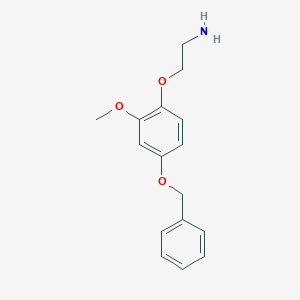
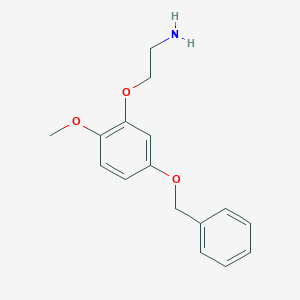
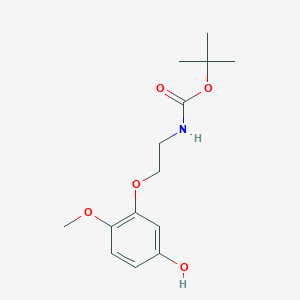
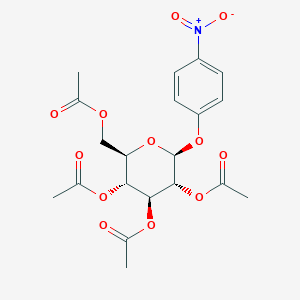
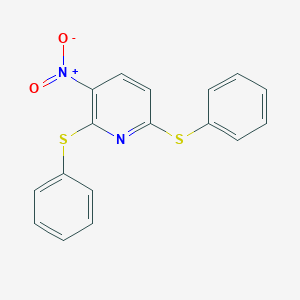
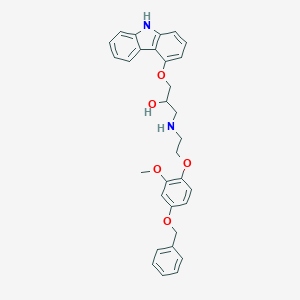
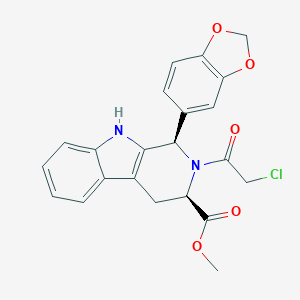
![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)